molecular formula C8H11Cl2N3 B1319216 4,6-dichloro-N-isobutylpyrimidin-2-amine CAS No. 72063-75-3

4,6-dichloro-N-isobutylpyrimidin-2-amine

Cat. No.: B1319216
CAS No.: 72063-75-3
M. Wt: 220.1 g/mol
InChI Key: SDAVFFVVXCQAOA-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-isobutylpyrimidin-2-amine (CAS 72063-75-3) is a pyrimidine derivative with the molecular formula C₈H₁₁Cl₂N₃ and a molecular weight of 220.10 g/mol. It is a key pharmaceutical intermediate, often utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its reactive dichloro and isobutylamine substituents . The compound is typically stored under dry conditions at 2–8°C to maintain stability. Its structure features two chlorine atoms at the 4- and 6-positions of the pyrimidine ring and an isobutylamine group at the 2-position, which influences its physicochemical and reactivity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-isobutylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting the compound with an amine can yield a disubstituted pyrimidine derivative .

Scientific Research Applications

4,6-Dichloro-N-isobutylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-isobutylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

The following table compares 4,6-dichloro-N-isobutylpyrimidin-2-amine with structurally similar pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Storage Conditions
This compound 72063-75-3 C₈H₁₁Cl₂N₃ 220.10 Cl (4,6); Isobutylamine (2) Sealed, dry, 2–8°C
4,6-Dichloro-N-isopropylpyrimidin-2-amine 10397-16-7 C₇H₉Cl₂N₃ 206.07 Cl (4,6); Isopropylamine (2) Not specified
4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine 7038-66-6 C₁₁H₉Cl₂N₃ 253.90* Cl (4,6); Methyl, Phenyl (2) Not specified
4,6-Dichloro-N-methylpyrimidin-2-amine 10397-15-6 C₅H₅Cl₂N₃ 178.02 Cl (4,6); Methylamine (2) Not specified

*Calculated based on molecular formula.

Key Observations :

  • Aromaticity : The phenyl group in 7038-66-6 introduces aromatic character, which may enhance stability but reduce solubility in polar solvents.
  • Molecular Weight : Higher molecular weight in the phenyl-containing analog (253.90 g/mol) suggests increased lipophilicity compared to the target compound (220.10 g/mol).

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Chlorines : Enhance electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitutions.
  • Isobutyl vs. Isopropyl : The longer carbon chain in isobutyl may improve membrane permeability in biological systems but could hinder binding in sterically sensitive targets.

Biological Activity

4,6-Dichloro-N-isobutylpyrimidin-2-amine (DCIBP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H11Cl2N3C_8H_{11}Cl_2N_3 and is characterized by its two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an isobutyl group attached to the nitrogen atom. The compound's structure can be represented as follows:

Chemical Structure C8H11Cl2N3\text{Chemical Structure }\text{C}_8\text{H}_{11}\text{Cl}_2\text{N}_3

Synthesis

The synthesis of DCIBP typically involves the chlorination of pyrimidine derivatives followed by amination reactions. A common method includes:

  • Chlorination : Starting from 2-amino-4,6-dichloropyrimidine.
  • Amination : Reaction with isobutylamine under controlled conditions to yield DCIBP.

DCIBP exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. It has been studied for its role as an inhibitor of specific phospholipases, which are critical in lipid metabolism and signaling pathways.

  • Enzyme Inhibition : DCIBP has shown potential as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. This inhibition can lead to alterations in cellular signaling pathways related to inflammation and pain response .
  • Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter release and modulating physiological responses such as pain perception and inflammation .

Biological Studies

Several studies have documented the biological activity of DCIBP:

  • In Vitro Studies : Research demonstrated that DCIBP significantly inhibits NAPE-PLD activity in HEK293T cells, leading to reduced levels of anandamide, a key endocannabinoid involved in pain regulation .
  • In Vivo Studies : Animal models treated with DCIBP exhibited decreased nociceptive behavior, suggesting its potential as an analgesic agent. Doses around 30 mg/kg intraperitoneally were effective in altering emotional behavior linked to pain perception .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of NAPE-PLD
Analgesic EffectDecreased nociceptive behavior
Receptor ModulationAltered neurotransmitter release

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)Comments
This compound72Potent inhibitor of NAPE-PLD
LEI-40127Optimized derivative with enhanced potency

Case Studies

  • Case Study on Pain Management : A study involving mice treated with DCIBP demonstrated a significant reduction in pain response compared to control groups. The findings suggest that targeting NAPE-PLD could provide new avenues for developing analgesics .
  • Case Study on Inflammation : In models of inflammatory response, DCIBP administration resulted in reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. Basic: What synthetic routes are established for 4,6-dichloro-N-isobutylpyrimidin-2-amine, and how are intermediates characterized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Reacting 4,6-dichloropyrimidin-2-amine with isobutyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Characterization Methods:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 1.0 ppm for isobutyl CH₃; ¹³C NMR: pyrimidine ring carbons at 150–160 ppm) .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and purity (>95%) .

Table 1: Example Reaction Conditions

ReagentSolventTemperatureTimeYield (%)
Isobutyl bromideDMF80°C24 h65–70
K₂CO₃EthanolReflux12 h72

Q. Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR: Assign protons and carbons (e.g., pyrimidine C-Cl groups show deshielding at ~160 ppm in ¹³C NMR) .
  • X-ray Crystallography: Resolve bond angles and crystal packing (e.g., N-isobutyl group orientation relative to the pyrimidine ring) .
  • IR Spectroscopy: Identify NH stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Note: Discrepancies in NMR splitting patterns may indicate rotameric forms, resolved via variable-temperature NMR .

Q. Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations (DFT): Predict reaction thermodynamics (e.g., Gibbs free energy of intermediates) and transition states .
  • Reaction Path Search Algorithms: Screen solvent effects (e.g., ethanol vs. DMF) on activation barriers .
  • Feedback Loops: Use experimental yields to refine computational models (e.g., adjusting entropy corrections) .

Example Workflow:

Simulate nucleophilic attack of isobutylamine on 4,6-dichloropyrimidine.

Compare computed vs. experimental reaction rates.

Optimize solvent choice (polar aprotic vs. protic) .

Q. Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation: Combine NMR, MS, and X-ray data. For example, ambiguous NOEs in NMR may require crystallographic confirmation .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to trace substitution sites via 2D NMR (HSQC) .
  • Dynamic Effects: Analyze variable-temperature NMR to distinguish static vs. dynamic disorder (e.g., rotational barriers in the isobutyl group) .

Case Study: A discrepancy between calculated (DFT) and observed ¹³C shifts was resolved by identifying solvent-induced conformational changes .

Q. Basic: What safety protocols are essential when handling chlorinated pyrimidines?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile chlorinated intermediates .
  • Waste Disposal: Segregate halogenated waste in designated containers for incineration .

Training: Mandatory safety exams (100% score required) before lab work .

Q. Advanced: How do substituent electronic effects influence reactivity in nucleophilic substitutions?

Answer:

  • Electron-Withdrawing Groups (Cl): Enhance electrophilicity at C-2 and C-4 positions, accelerating substitutions .
  • Steric Effects: The isobutyl group may hinder access to the pyrimidine ring, requiring optimized reaction geometry (e.g., bulky base to deprotonate amine) .

Experimental Validation:

  • Compare reaction rates of 4,6-dichloro vs. 4-chloro-6-methyl analogs with isobutylamine .
  • Use Hammett plots to correlate substituent σ values with kinetic data .

Q. Basic: What are common side reactions, and how are they mitigated?

Answer:

  • Dimerization: Occurs at high concentrations; mitigated by dilution or slow addition of reagents .
  • Hydrolysis: Chlorine substituents hydrolyze to hydroxyl groups in aqueous conditions; use anhydrous solvents .

Table 2: Troubleshooting Side Reactions

Side ReactionMitigation Strategy
Dimer formationReduce reagent concentration
SolvolysisUse dry DMF and molecular sieves

Q. Advanced: How do solvent effects impact crystallization and stability?

Answer:

  • Polar Solvents (Ethanol): Promote hydrogen bonding, yielding needle-like crystals suitable for X-ray analysis .
  • Nonpolar Solvents (Hexane): Induce rapid precipitation but may trap solvent molecules in the lattice .

Stability Studies:

  • Monitor thermal decomposition via TGA (onset ~200°C) .
  • Store under inert atmosphere (N₂) to prevent oxidation of the amine group .

Properties

IUPAC Name

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAVFFVVXCQAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598744
Record name 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-75-3
Record name 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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